Molecular weight and physicochemical properties of Mometasone 11,17-difuroate
Molecular weight and physicochemical properties of Mometasone 11,17-difuroate
Technical Whitepaper: Mometasone 11,17-Difuroate Subtitle: Structural Profiling, Physicochemical Characterization, and Impurity Management in Glucocorticoid Synthesis
Executive Summary
Mometasone 11,17-difuroate (CAS: 1370190-33-2), pharmacopeially designated as Mometasone Furoate Impurity E , represents a critical process-related impurity in the manufacturing of Mometasone Furoate.[1][2][][4] Structurally, it is the 11,17-bis(2-furoate) ester of the parent steroid, characterized by the esterification of the sterically hindered 11
This technical guide provides a comprehensive analysis of the molecule’s architecture, formation kinetics, and analytical profiling.[2][4] For drug development professionals, understanding the physicochemical behavior of this lipophilic diester is essential for optimizing purification yields and ensuring ICH Q3A/B compliance.[4]
Part 1: Molecular Architecture & Chemical Identity[1][3][4]
The transition from the active pharmaceutical ingredient (Mometasone Furoate) to the 11,17-difuroate analog involves the capping of the pharmacologically critical 11
Structural Specifications
| Parameter | Specification |
| IUPAC Name | 9,21-Dichloro-11 |
| Common Name | Mometasone 11,17-Difuroate (Impurity E) |
| CAS Number | 1370190-33-2 |
| Molecular Formula | C |
| Molecular Weight | 615.50 g/mol |
| Stereochemistry | 11 |
| Appearance | White to pale yellow solid |
Structural Insight:
The 11
Part 2: Physicochemical Profile
The "di-capping" of the steroid core results in a molecule that is substantially more hydrophobic than the parent mono-ester.[1][2][][4] This shift dictates its behavior during extraction and chromatographic separation.[4]
Key Physicochemical Parameters
| Property | Value / Behavior | Implication for Processing |
| LogP (Predicted) | ~5.5 | Highly lipophilic; elutes significantly later than Mometasone Furoate on RP-HPLC.[1][2][][4] |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water.[1][2][4] | Accumulates in organic phases during liquid-liquid extraction workups.[1][2][][4] |
| Melting Point | 237–247°C (Decomposition) | High thermal stability; requires controlled crystallization for removal.[][4] |
| H-Bond Donors | 0 | Reduced water solubility compared to Mometasone Furoate (1 donor).[1][2][][4] |
| H-Bond Acceptors | 8 | Retains interaction potential with polar stationary phases via dipole interactions.[1][2][][4] |
Part 3: Formation Mechanism & Synthesis Protocol
The formation of Mometasone 11,17-difuroate is a classic example of over-acylation .[2][][4] In the standard synthesis of Mometasone Furoate, the 17
Reaction Pathway Visualization
The following diagram illustrates the kinetic pathway where Mometasone Furoate acts as the intermediate substrate for the formation of the difuroate impurity.
Figure 1: Reaction pathway showing the sequential esterification of Mometasone.[2][][4][6] The 11,17-difuroate forms via the over-acylation of the target API.
Synthesis Protocol (Reference Standard Preparation)
To generate Mometasone 11,17-difuroate for use as a qualified reference standard, the reaction is intentionally driven to completion using excess acylating agent.[2][4]
Reagents:
-
Mometasone Furoate (Starting Material)[1][2][][4][6][7][5][8][9][10][11]
-
Triethylamine (Et
N) or Pyridine (Base)[1][2][][4]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 g of Mometasone Furoate in 20 mL of anhydrous DCM under a nitrogen atmosphere.
-
Activation: Add 3.0 equivalents of Et
N and 0.1 equivalents of DMAP. Stir at room temperature for 10 minutes. -
Acylation: Dropwise add 3.0 equivalents of 2-furoyl chloride dissolved in DCM.
-
Reaction: Heat the mixture to reflux (approx. 40°C) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 1:1) or HPLC until the Mometasone Furoate peak disappears.[4]
-
Quench: Cool to 0°C and quench with saturated NaHCO
solution. -
Extraction: Extract the organic layer, wash with 1N HCl (to remove amines), followed by brine. Dry over anhydrous Na
SO . -
Purification: Concentrate the solvent. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-20% Ethyl Acetate in Hexane). The difuroate elutes first due to low polarity.[4]
-
Crystallization: Recrystallize from Methanol/DCM to obtain a high-purity white solid.
Part 4: Analytical Characterization
Detection of the 11,17-difuroate requires a reverse-phase HPLC method capable of resolving highly lipophilic species.[1][2][][4] Standard methods for Mometasone Furoate must often extend the gradient run time to ensure this late-eluting impurity is detected.[2][][4]
HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | Provides strong hydrophobic interaction for separation of steroid esters.[1][2][][4] |
| Mobile Phase A | Water (0.1% Formic Acid or Phosphoric Acid) | Acidic pH suppresses ionization of silanols, improving peak shape.[][4] |
| Mobile Phase B | Acetonitrile (100%) | Strong solvent strength required to elute the lipophilic difuroate.[][4] |
| Gradient | 0-20 min: 50% B | The high %B hold is critical.[1][2][][4] Mometasone Furoate elutes ~9-12 min; Impurity E elutes >18 min.[1][2][][4] |
| Flow Rate | 1.0 - 1.5 mL/min | Standard flow for analytical columns.[1][2][][4] |
| Detection | UV @ 254 nm | The furoate moiety has strong absorbance at 254 nm.[4] |
Chromatographic Behavior: In a typical reverse-phase system, the elution order is:
Note: Failure to extend the gradient wash step can result in Impurity E carrying over to subsequent injections, appearing as a "ghost peak."[4]
References
-
European Pharmacopoeia (Ph.[4] Eur.) . Mometasone Furoate Monograph 1443. (Defines Impurity E specifications). [1][2][][4]
-
PubChem . Mometasone Furoate EP Impurity E (CID 99564855).[2][][4] National Library of Medicine.[4] [1][2][][4]
-
Ronchetti, R. et al. (2023).[2][][4][12] Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. (Provides analogous synthesis protocols for furoate esterification). Molecules, 28(23), 7878.[2][][4]
-
U.S. Pharmacopeia (USP) . Mometasone Furoate Ointment Monograph. (Details HPLC methods for impurity profiling). [1][2][][4]
-
Teng, X. W. et al. (2003).[2][][4] Identification and characterization of known and unknown impurities in Mometasone Furoate by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Discusses fragmentation patterns of mometasone esters).
Sources
- 1. Mometasone Furoate EP Impurity E | C32H32Cl2O8 | CID 99564855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 4. Mometasone | C22H28Cl2O4 | CID 441335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GSRS [precision.fda.gov]
- 7. Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP1074558A1 - Process for the preparation of mometasone furoate - Google Patents [patents.google.com]
- 9. Separation of Mometasone furoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Validated Stability-indicating High-performance Liquid Chromatographic Method for Estimation of Degradation Behaviour of Eberconazole Nitrate and Mometasone Furoate in Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
- 12. researchgate.net [researchgate.net]
